molecular formula C20H19NO4S B7627646 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide

Cat. No. B7627646
M. Wt: 369.4 g/mol
InChI Key: FPXVQAKBJDOPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide varies depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide undergoes a specific cleavage reaction in the presence of proteases, resulting in a fluorescence signal. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of the enzyme, preventing its activity. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide inhibits the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used to monitor the activity of proteases in live cells and tissues. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for various targets. It is also easy to synthesize and can be used in various applications. However, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in scientific research include the development of more selective and sensitive probes and the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenyl-2-oxoacetamide followed by reduction with sodium borohydride. The synthesis of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been achieved using a one-pot reaction of 2,5-dimethoxybenzenesulfonyl chloride, 2-phenylphenylamine, and triethylamine.

Scientific Research Applications

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protease activity. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used as a selective inhibitor of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases.

properties

IUPAC Name

2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-16-12-13-19(25-2)20(14-16)26(22,23)21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVQAKBJDOPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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